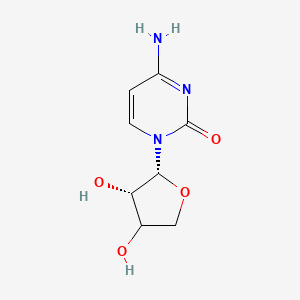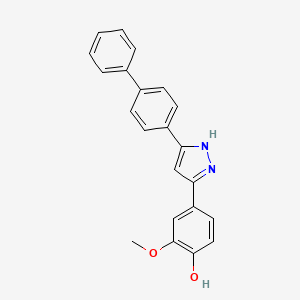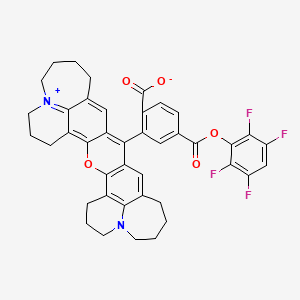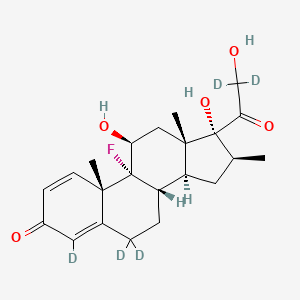
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester is a compound that features a nitro group attached to a pyridine ring, which is further connected to a sulfenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-glutamic acid |A-t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane, and the reaction is often conducted at low temperatures to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield. The stability of the intermediate compounds is carefully monitored to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfenylated products .
Aplicaciones Científicas De Investigación
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester involves the formation of disulfide bonds with thiol groups in peptides and proteins. This interaction stabilizes the protein structure and can enhance its functional activity. The compound targets cysteine residues and facilitates the formation of cyclic disulfides, which are crucial for the structural integrity and biological activity of many proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a starting material for the synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester.
N-(3-Nitro-2-pyridinesulfenyl)-L-cysteine: Another compound used in peptide synthesis for protecting cysteine residues.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable disulfide bonds efficiently. This property makes it particularly valuable in the synthesis of cyclic peptides and proteins, where disulfide bonds play a critical role in maintaining structural stability and biological activity .
Propiedades
Fórmula molecular |
C14H19N3O6S |
|---|---|
Peso molecular |
357.38 g/mol |
Nombre IUPAC |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |
Clave InChI |
DZZKYCRBJSJURE-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



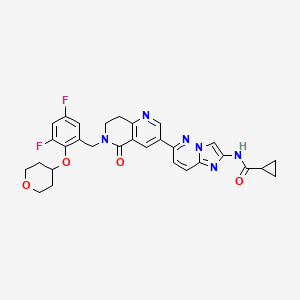
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
